3-(2-{6H-indolo[2,3-b]quinoxalin-6-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one
Description
3-(2-{6H-indolo[2,3-b]quinoxalin-6-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound featuring a fused indoloquinoxaline core linked via an ethyl group to a 2,3-dihydro-1,3-benzoxazol-2-one moiety. Indoloquinoxalines are known for their planar, electron-rich aromatic systems, which contribute to applications in pharmaceuticals, materials science (e.g., OLEDs) , and agrochemicals . The benzoxazolone group, a lactam derivative, is often associated with bioactivity, including antimicrobial and antitumor properties .
Synthetic routes for analogous indoloquinoxaline derivatives typically involve condensation reactions, hydrazide intermediates, or coupling with aldehydes . For example, microwave-assisted synthesis has been employed to improve yields and reduce reaction times for indoloquinoxaline-thiazolidine hybrids .
Properties
IUPAC Name |
3-(2-indolo[3,2-b]quinoxalin-6-ylethyl)-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O2/c28-23-27(19-11-5-6-12-20(19)29-23)14-13-26-18-10-4-1-7-15(18)21-22(26)25-17-9-3-2-8-16(17)24-21/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLBWNBOGSIOSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CCN5C6=CC=CC=C6OC5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(2-{6H-indolo[2,3-b]quinoxalin-6-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one typically involves multi-step protocols. One common method includes the reaction of 6H-indolo[2,3-b]quinoxalines with substituted phenacyl bromides in a DMSO-K₂CO₃ system . The reaction conditions often require careful control of temperature and the presence of specific catalysts to ensure high yield and purity of the final product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoxazole ring, using reagents like sodium hydride and alkyl halides.
Common reagents and conditions used in these reactions include DMSO, potassium carbonate, and specific temperature controls. The major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted derivatives of the original compound .
Scientific Research Applications
3-(2-{6H-indolo[2,3-b]quinoxalin-6-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential bioactivity.
Medicine: Due to its antiviral and anticancer properties, it is explored as a potential therapeutic agent.
Mechanism of Action
The primary mechanism of action for this compound involves DNA intercalation, where the molecule inserts itself between DNA base pairs. This intercalation disrupts the normal function of DNA, leading to the inhibition of replication and transcription processes . The thermal stability of the intercalated complex is crucial for its anticancer and antiviral activities .
Comparison with Similar Compounds
Research Findings and Data Gaps
- Synthesis: The target compound’s ethyl linker may improve stability compared to oxidation-prone dihydroquinoxaline derivatives .
- Materials Science: Indoloquinoxaline derivatives are used in OLEDs , but the benzoxazolone moiety’s electronic effects remain unexplored in this context.
Biological Activity
The compound 3-(2-{6H-indolo[2,3-b]quinoxalin-6-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one is a member of the indoloquinoxaline family, which has garnered attention due to its diverse biological activities, including potential antiviral, antibacterial, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of both indole and quinoxaline moieties, contributing to its unique pharmacological profile. The molecular formula is with a molecular weight of 392.4 g/mol.
Anticancer Activity
Research indicates that compounds within the indoloquinoxaline class exhibit significant cytotoxicity against various cancer cell lines. For instance, related compounds have shown IC50 values in the micromolar range against HeLa cells and other tumor types. In one study, derivatives demonstrated preferential suppression of rapidly dividing cancer cells compared to non-tumor cells, suggesting a selective mechanism of action .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3-(2-{6H-indolo[2,3-b]quinoxalin-6-yl}ethyl)-... | HeLa | <10 |
| Indolylquinazolinone 3k | MRSA | 0.98 |
Antibacterial Activity
The compound has been evaluated for its antibacterial properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 0.98 μg/mL against MRSA, indicating strong antibacterial potential. Additionally, the compound showed efficacy in preventing biofilm formation in staphylococcal species without affecting cell viability .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| MRSA | 0.98 |
| Staphylococcus epidermidis | 7.80 |
Antifungal Activity
The antifungal activity was also assessed against Candida albicans. Certain derivatives exhibited moderate activity with MIC values indicating effectiveness against this opportunistic pathogen .
The proposed mechanism of action for this compound involves interaction with biological macromolecules such as DNA and proteins. This interaction can lead to disruptions in cellular processes that are critical for cancer cell proliferation and bacterial survival.
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of compounds related to This compound :
- Cytotoxicity Evaluation : A study showed that various synthesized compounds demonstrated significant antiproliferative activities across multiple cancer cell lines with promising IC50 values.
- Antimicrobial Testing : In vitro studies confirmed that specific derivatives effectively inhibited the growth of MRSA and other bacterial strains while also demonstrating antifungal properties against Candida species.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
